molecular formula C25H28N2O2 B4674409 N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(PYRROLIDIN-1-YL)ANILINE

N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(PYRROLIDIN-1-YL)ANILINE

Cat. No.: B4674409
M. Wt: 388.5 g/mol
InChI Key: KEHZNFSRSCBTMV-UHFFFAOYSA-N
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Description

N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(PYRROLIDIN-1-YL)ANILINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(PYRROLIDIN-1-YL)ANILINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic or heterocyclic group.

Scientific Research Applications

N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(PYRROLIDIN-1-YL)ANILINE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of aromatic and heterocyclic compounds with biological systems.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(PYRROLIDIN-1-YL)ANILINE involves its interaction with molecular targets such as enzymes or receptors. The aromatic and heterocyclic structures allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(PYRROLIDIN-1-YL)ANILINE is unique due to its specific combination of functional groups and structural features. The presence of both benzyloxy and methoxy groups, along with the pyrrolidine ring, provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-28-25-17-21(9-14-24(25)29-19-20-7-3-2-4-8-20)18-26-22-10-12-23(13-11-22)27-15-5-6-16-27/h2-4,7-14,17,26H,5-6,15-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHZNFSRSCBTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)N3CCCC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(PYRROLIDIN-1-YL)ANILINE
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N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(PYRROLIDIN-1-YL)ANILINE

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